Benzyldodecyldimethylammonium-d5 Bromide
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Overview
Description
Benzyldodecyldimethylammonium-d5 Bromide is a deuterium-labeled version of Benzyldodecyldimethylammonium Bromide. It is a cationic surfactant and belongs to the class of quaternary ammonium compounds. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties imparted by the deuterium labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldodecyldimethylammonium-d5 Bromide involves the quaternization of dodecyldimethylamine with benzyl bromide-d5. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyldodecyldimethylammonium-d5 Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While the compound itself is stable, it can be involved in redox reactions when used as a catalyst or in combination with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield dodecyldimethylamine and benzyl alcohol-d5 .
Scientific Research Applications
Benzyldodecyldimethylammonium-d5 Bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in cell culture studies and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products
Mechanism of Action
The mechanism of action of Benzyldodecyldimethylammonium-d5 Bromide involves its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The deuterium labeling does not significantly alter its mechanism but can affect its pharmacokinetic and metabolic profiles .
Comparison with Similar Compounds
Similar Compounds
Benzyldodecyldimethylammonium Bromide: The non-deuterated version with similar properties but different pharmacokinetic profiles.
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but different chemical structure.
Cetyltrimethylammonium Bromide: A cationic surfactant with a longer alkyl chain, used in similar applications
Uniqueness
Benzyldodecyldimethylammonium-d5 Bromide is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and in understanding the pharmacokinetics and metabolism of related compounds. This labeling can also provide insights into the compound’s stability and reactivity under various conditions .
Properties
Molecular Formula |
C21H38BrN |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
dodecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D; |
InChI Key |
KHSLHYAUZSPBIU-DLMZNMEOSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
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